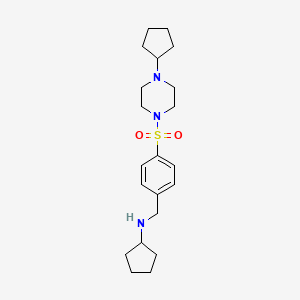![molecular formula C10H19NO2 B13085350 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol is a chemical compound with the molecular formula C10H19NO2 and a molecular weight of 185.26 g/mol . This compound is notable for its unique structure, which includes an azetidine ring, a cyclohexane ring, and a hydroxyl group. It is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol involves several steps. One common method includes the reaction of azetidine with cyclohexanone in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and the use of solvents such as methanol or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol involves its interaction with specific molecular targets. The azetidine ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects . The exact molecular targets and pathways involved are still under investigation, but they likely include key enzymes and receptors involved in cell growth and metabolism .
Comparison with Similar Compounds
1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol can be compared with other similar compounds, such as:
Azetidine-3-carboxylic acid: This compound contains an azetidine ring with a carboxylic acid group, making it more acidic and potentially more reactive in certain chemical environments.
The uniqueness of this compound lies in its combination of the azetidine and cyclohexane rings, which confer both stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H19NO2 |
|---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(azetidin-3-yloxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C10H19NO2/c12-10(4-2-1-3-5-10)8-13-9-6-11-7-9/h9,11-12H,1-8H2 |
InChI Key |
WJEQKZBUMXWSGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(COC2CNC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-tert-Butyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13085284.png)



![5-Methyl-1-[(1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085313.png)
![Ethyl 3-amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoate oxalate](/img/structure/B13085321.png)


![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N-cyclopropylpropanamide](/img/structure/B13085345.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)


